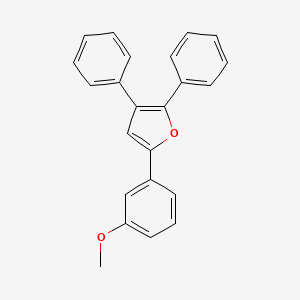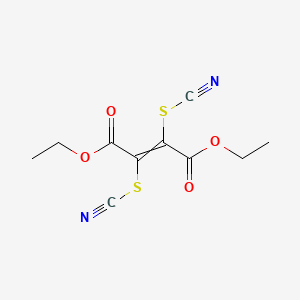
Diethyl 2,3-bis(thiocyanato)but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,3-bis(thiocyanato)but-2-enedioate is an organic compound with a unique structure that includes two thiocyanate groups attached to a butenedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-bis(thiocyanato)but-2-enedioate typically involves the reaction of diethyl but-2-ynedioate with thiocyanate ions under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like sodium ethoxide to facilitate the formation of the enolate intermediate. The thiocyanate ions then attack the enolate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,3-bis(thiocyanato)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The thiocyanate groups can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiocyanate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2,3-bis(thiocyanato)but-2-enedioate has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2,3-bis(thiocyanato)but-2-enedioate involves the interaction of its thiocyanate groups with various molecular targets. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl but-2-ynedioate
- Diethyl 2,3-bis(benzyloxy)butanedioate
Uniqueness
Diethyl 2,3-bis(thiocyanato)but-2-enedioate is unique due to the presence of two thiocyanate groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack these functional groups or have different substituents.
Propiedades
Número CAS |
88126-83-4 |
|---|---|
Fórmula molecular |
C10H10N2O4S2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
diethyl 2,3-dithiocyanatobut-2-enedioate |
InChI |
InChI=1S/C10H10N2O4S2/c1-3-15-9(13)7(17-5-11)8(18-6-12)10(14)16-4-2/h3-4H2,1-2H3 |
Clave InChI |
YIIAXVPIKDHPQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C(=O)OCC)SC#N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
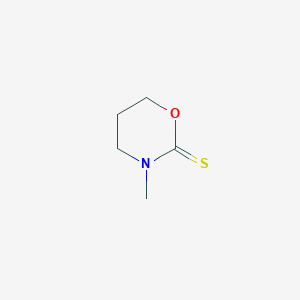
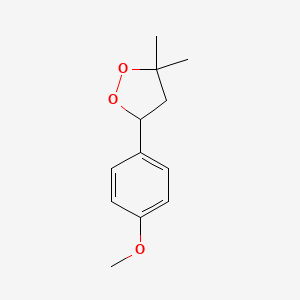
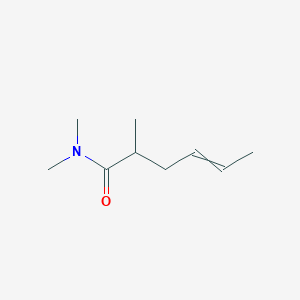
![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
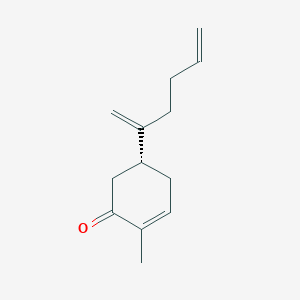

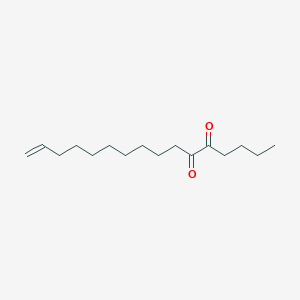
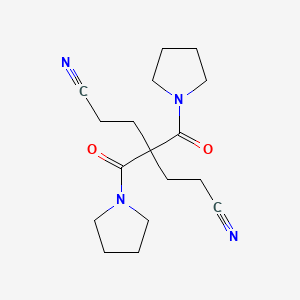
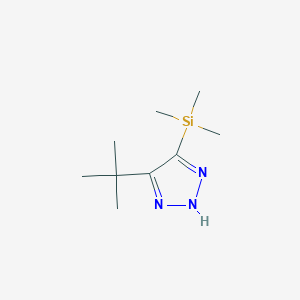
![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
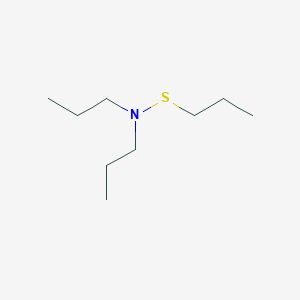
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
